molecular formula C20H16N10O3 B15006476 5-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

5-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B15006476
M. Wt: 444.4 g/mol
InChI Key: QLTXRANQLDXOMH-UHFFFAOYSA-N
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Description

5-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-amino-1,2,5-oxadiazole: This can be achieved by reacting appropriate precursors under controlled conditions.

    Synthesis of 1H-benzimidazole: This involves the cyclization of o-phenylenediamine with formic acid.

    Coupling Reaction: The 4-amino-1,2,5-oxadiazole is coupled with the benzimidazole derivative using an acylation reaction to form the intermediate.

    Formation of the Triazole Ring: The intermediate is then subjected to a cyclization reaction to form the triazole ring.

    Final Coupling: The triazole intermediate is coupled with the carboxamide derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and oxadiazole moieties.

    Reduction: Reduction reactions can occur at the nitro groups if present in derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzimidazole and triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biomolecules makes it a valuable tool in biochemical assays.

Medicine

Medically, the compound shows potential as a therapeutic agent due to its ability to interact with specific molecular targets. It may be explored for its anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 5-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide apart is its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, from medicinal chemistry to materials science.

Properties

Molecular Formula

C20H16N10O3

Molecular Weight

444.4 g/mol

IUPAC Name

5-[[2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetyl]amino]-2-phenyltriazole-4-carboxamide

InChI

InChI=1S/C20H16N10O3/c21-17-15(27-33-28-17)20-23-12-8-4-5-9-13(12)29(20)10-14(31)24-19-16(18(22)32)25-30(26-19)11-6-2-1-3-7-11/h1-9H,10H2,(H2,21,28)(H2,22,32)(H,24,26,31)

InChI Key

QLTXRANQLDXOMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C(=N2)NC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N)C(=O)N

Origin of Product

United States

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